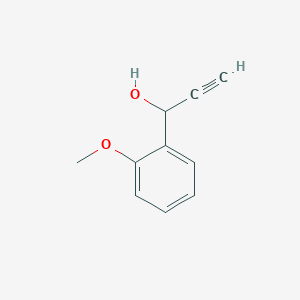

1-(2-Methoxyphenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h1,4-7,9,11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLVEYLWUZQMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449143 | |

| Record name | 3-hydroxy-3-(2-methoxyphenyl)-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-12-1 | |

| Record name | α-Ethynyl-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-hydroxy-3-(2-methoxyphenyl)-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Propargyl Alcohols

An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)prop-2-yn-1-ol

In the landscape of modern organic synthesis and drug development, propargyl alcohols stand as exceptionally versatile intermediates. Their unique trifunctional nature—comprising a hydroxyl group, a reactive alkyne, and an associated stereocenter—renders them powerful synthons for constructing complex molecular architectures. The target of this guide, this compound, is a member of this valuable class. The presence of the methoxy group at the ortho position of the phenyl ring introduces specific electronic and steric influences that can be strategically exploited in subsequent transformations, such as cyclization reactions or as a directing group in further aromatic substitutions. This guide provides a comprehensive, field-proven methodology for its synthesis, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and critical control parameters essential for success.

Pillar 1: Synthetic Strategy & Mechanistic Insight

The most direct and reliable method for synthesizing this compound is the nucleophilic addition of an acetylide anion to the carbonyl carbon of 2-methoxybenzaldehyde. This is a classic carbon-carbon bond-forming reaction.[1] The Grignard reaction, utilizing an organomagnesium halide, is exceptionally well-suited for this purpose.

The core of the reaction involves the attack of the nucleophilic ethynyl group from ethynylmagnesium bromide on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.[2] The Grignard reagent, RMgX, is highly polarized, with the carbon atom bound to magnesium bearing a significant partial negative charge, making it a potent nucleophile. The reaction proceeds via a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates this intermediate to yield the final propargyl alcohol product.

Below is a diagram illustrating the core reaction mechanism.

Caption: Reaction mechanism for the Grignard synthesis.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes explanations for the chosen conditions and reagents, ensuring the researcher understands the causality behind the procedure. Adherence to these details is critical for achieving a high yield of the pure product.

Reagent & Equipment Data

A summary of the necessary reagents and their relevant properties is provided below.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10.0 | 1.36 g | Starting electrophile. |

| Ethynylmagnesium bromide | C₂HMgBr | ~129.26 | 11.0 | 22 mL | 0.5 M solution in THF; nucleophile.[3] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~30 mL | Reaction solvent. |

| Saturated NH₄Cl Solution | NH₄Cl (aq) | - | - | ~50 mL | Quenching agent. |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~100 mL | Extraction solvent. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent. |

| Brine (Saturated NaCl) | NaCl (aq) | - | - | ~50 mL | For washing. |

Experimental Workflow

The following diagram outlines the complete experimental workflow from setup to final product isolation.

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

1. Reaction Setup:

-

All glassware (a 100 mL three-neck round-bottom flask, a dropping funnel, and a condenser) must be rigorously dried in an oven at 120 °C overnight or by flame-drying under vacuum.[1] This is non-negotiable, as Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[1][4]

-

Assemble the glassware hot under a positive pressure of an inert gas (Nitrogen or Argon). Maintain the inert atmosphere throughout the reaction.

2. Reagent Addition:

-

Using a syringe, charge the reaction flask with 22 mL (11.0 mmol) of 0.5 M ethynylmagnesium bromide solution in THF.

-

Cool the flask to 0 °C using an ice-water bath. Efficient cooling is necessary to control the initial exothermic reaction upon adding the aldehyde.[1]

-

Dissolve 1.36 g (10.0 mmol) of 2-methoxybenzaldehyde in 10 mL of anhydrous THF in the dropping funnel.

-

Add the aldehyde solution to the stirred Grignard reagent dropwise over approximately 20 minutes. A controlled, slow addition prevents a dangerous temperature spike and minimizes side reactions.[1]

3. Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the mixture warm to room temperature, stirring for at least one hour to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

-

Cool the reaction flask back to 0 °C. Quench the reaction by slowly and carefully adding 50 mL of saturated aqueous ammonium chloride solution. This protonates the magnesium alkoxide to form the desired alcohol and neutralizes any unreacted Grignard reagent. Using a weak acid like NH₄Cl is preferable to strong acids to avoid potential side reactions with the product.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether (~50 mL each time).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.[1]

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

5. Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Pillar 3: Authoritative Grounding & Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to each unique proton environment. Expected signals include a singlet for the methoxy group (-OCH₃) around 3.8 ppm, a multiplet in the aromatic region (6.8-7.5 ppm) for the four protons on the phenyl ring, a singlet for the terminal alkyne proton (≡C-H) around 2.5-3.0 ppm, a singlet or broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O, and a signal for the benzylic proton (-CH(OH)-) which will likely appear as a singlet or a doublet if coupled to the alkyne proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton. Key signals include those for the two sp-hybridized alkyne carbons (~70-90 ppm), the carbon bearing the hydroxyl group (~60-70 ppm), the methoxy carbon (~55 ppm), and the six distinct aromatic carbons (~110-160 ppm).

-

IR (Infrared) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[8] Look for a strong, broad absorption band for the O-H stretch around 3300-3400 cm⁻¹, a sharp, weak absorption for the C≡C alkyne stretch around 2100-2200 cm⁻¹, a sharp, medium absorption for the terminal ≡C-H stretch around 3300 cm⁻¹, and strong C-O stretching bands.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (162.18 g/mol ). Analysis of the fragmentation pattern can provide further structural confirmation.

Mandatory Safety Protocols

A rigorous adherence to safety is paramount when performing this synthesis. The reagents involved are hazardous and demand careful handling.[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[3][9]

-

Fume Hood: All operations must be conducted within a certified chemical fume hood to prevent inhalation of volatile and hazardous fumes.[3][10]

-

Grignard Reagents (Ethynylmagnesium bromide): These are highly reactive, flammable, and react violently with water, releasing flammable gases.[3] Never allow contact with atmospheric moisture.[1] They can cause severe skin burns and eye damage.[3][4]

-

Anhydrous Solvents (THF, Diethyl Ether): These are extremely flammable liquids.[1] Ensure there are no sources of ignition (sparks, hot plates) nearby. THF can form explosive peroxides over time; use only fresh, inhibitor-containing solvent or test for peroxides before use.

-

Quenching: The quenching process is exothermic and can be vigorous. Always perform the quench slowly and with external cooling.

By understanding the causality behind each step and adhering strictly to the safety protocols, researchers can confidently and successfully synthesize this compound, unlocking its potential for further discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12003191, 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Retrieved from [Link]

-

Organic Syntheses (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Org. Synth. 1974, 54, 42. Retrieved from [Link]

- Google Patents (2005). US6846961B2 - Preparation of 1-methoxy-2-propanol.

-

Demircioğlu, Z., et al. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. ResearchGate. Retrieved from [Link]

-

DAK Americas (2026). Technical Deep Dive: Synthesis of 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Ethynylmagnesium bromide, 0.5M solution in THF. Retrieved from [Link]

-

Reddit (2018). Grignard reaction between benzylmagnesium bromide and benzaldehyde to produce E-stilbene. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167541, 2-Propyn-1-one, 1-(4-methoxyphenyl)-. Retrieved from [Link]

-

ResearchGate (2025). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. Retrieved from [Link]

-

Chegg.com (2017). Solved In this experiment, you will prepare the Grignard. Retrieved from [Link]

-

Material Science Research India (2019). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][3][6]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

Smit, J. B. M., et al. (2018). Crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, C16H12O2. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. westliberty.edu [westliberty.edu]

- 5. researchgate.net [researchgate.net]

- 6. 3-(4-Methoxyphenyl)prop-2-yn-1-ol | C10H10O2 | CID 12003191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.ca [fishersci.ca]

1-(2-Methoxyphenyl)prop-2-yn-1-ol IUPAC name and structure

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)prop-2-yn-1-ol: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a propargyl alcohol derivative of significant interest to the chemical research and drug development communities. Propargyl alcohols are highly versatile synthetic intermediates, and the inclusion of the 2-methoxyphenyl moiety introduces electronic and steric features that can be exploited in complex molecule synthesis. This document details the compound's structure and physicochemical properties, provides a robust, field-proven protocol for its synthesis via nucleophilic alkynylation, and explores its key chemical transformations, including the pivotal Meyer-Schuster rearrangement. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction: The Strategic Value of Propargyl Alcohols

Propargyl alcohols are a class of organic compounds containing both a hydroxyl group and a carbon-carbon triple bond. This unique bifunctionality makes them exceptionally valuable precursors in organic synthesis. The alkyne group is a linchpin for a multitude of transformations, including cycloadditions, coupling reactions, and reductions, while the alcohol functionality can be readily oxidized or serve as a leaving group.[1]

Among this class, this compound (CAS No: 1776-12-1) is a noteworthy building block.[2] The presence of the ortho-methoxy substituent on the phenyl ring is of particular importance. It can influence the reactivity of the adjacent benzylic alcohol through steric hindrance and electronic effects, such as chelation control in certain metal-catalyzed reactions. Furthermore, the methoxyphenyl group is a common feature in many pharmacologically active molecules, making this compound an attractive starting material for medicinal chemistry endeavors.[3]

This guide will serve as a technical deep-dive into the core aspects of this molecule, providing the necessary foundational knowledge for its effective utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

IUPAC Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific accuracy. The correct and systematic name for the topic compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Chemical Structure

The molecular structure consists of a propyne backbone with a hydroxyl group at position 1. Also attached to position 1 is a phenyl ring, which is substituted at the ortho (position 2) with a methoxy group.

Caption: Figure 1. Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is not widely published. However, data for the isomeric 1-(4-methoxyphenyl)prop-2-yn-1-ol can serve as a useful, albeit distinct, reference point for expected properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1776-12-1 | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | Calculated |

| Molecular Weight | 162.19 g/mol | Calculated |

| Appearance | White to Light Yellow Powder/Crystal (by analogy to 4-isomer) | |

| Purity | >98.0% (GC) (typical for commercial samples of 4-isomer) | |

| Storage | Refrigerated (0-10°C), Heat Sensitive (by analogy to 4-isomer) |

Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing secondary propargyl alcohols is the nucleophilic addition of an acetylide anion to an aldehyde.[4] This strategy is highly efficient for the preparation of this compound.

Retrosynthetic Analysis

The key disconnection lies between the C1 (carbinol) and C2 (alkynyl) carbons. This retrosynthetic step reveals the precursor molecules: 2-methoxybenzaldehyde and an acetylene synthon.

Sources

- 1. rawsource.com [rawsource.com]

- 2. 1-(2-Methoxy-phenyl)-prop-2-yn-1-ol | 31897-97-9 - BuyersGuideChem [buyersguidechem.com]

- 3. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

Foreword: Unveiling the Therapeutic Potential of Arylpropargyl Alcohols

An In-depth Technical Guide to the Biological Activity of 1-(2-Methoxyphenyl)prop-2-yn-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and specificity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of organic scaffolds, arylpropargyl alcohols have emerged as a promising class of compounds, exhibiting a diverse array of biological activities. Their unique structural motif, characterized by a hydroxyl group adjacent to an alkyne and an aromatic ring, bestows upon them distinct electronic and steric properties that facilitate interactions with a range of biological targets. This guide focuses specifically on the this compound framework and its derivatives, aiming to provide a comprehensive technical overview of their synthesis, biological evaluation, and mechanistic underpinnings. The strategic placement of the methoxy group on the phenyl ring is not merely a synthetic convenience but a deliberate design element intended to modulate the molecule's lipophilicity and electronic character, thereby influencing its pharmacokinetic and pharmacodynamic profiles. As we delve into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, we will explore the causal relationships between their structural features and observed biological effects, offering insights for the rational design of future therapeutic agents.

Chemical Synthesis and Structural Elaboration: Building the Core Scaffold

The synthesis of this compound and its derivatives is primarily achieved through the nucleophilic addition of an acetylide to 2-methoxybenzaldehyde. This classical yet versatile approach allows for the facile construction of the core propargyl alcohol scaffold. The choice of the acetylenic nucleophile and subsequent modification of the hydroxyl group or the aromatic ring provides a gateway to a diverse library of derivatives.

A common and efficient method involves the use of a Grignard reagent, such as ethynylmagnesium bromide, which readily attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.[1] This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the desired this compound.

Caption: General workflow for the synthesis of this compound.

Further structural diversity can be introduced by employing substituted acetylides or by derivatizing the hydroxyl group of the product through esterification or etherification. Additionally, modifications to the methoxyphenyl ring, such as the introduction of other substituents, can be achieved by starting with appropriately substituted benzaldehydes.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound via a Grignard reaction.

Materials:

-

2-Methoxybenzaldehyde (1.0 eq)

-

Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Addition of Aldehyde: Dissolve 2-methoxybenzaldehyde in anhydrous THF and add it to the reaction flask.

-

Grignard Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the ethynylmagnesium bromide solution dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

Derivatives of arylpropargyl alcohols have demonstrated significant potential as anticancer agents, and the this compound scaffold is a promising candidate for further investigation. While specific data for this exact compound is emerging, studies on structurally related molecules provide valuable insights into its potential efficacy and mechanisms of action. The presence of the methoxy group can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes.[2]

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3] The propargyl alcohol moiety can participate in various intracellular reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptotic pathways.[4]

Proposed Mechanism of Anticancer Action

The cytotoxic effects of this compound derivatives are likely mediated through the induction of apoptosis via both intrinsic and extrinsic pathways, coupled with the arrest of the cell cycle at critical checkpoints, such as the G2/M phase. This dual mechanism prevents cancer cell proliferation and promotes programmed cell death.

Caption: Proposed mechanism of anticancer activity of this compound derivatives.

Data on Structurally Related Compounds

The following table summarizes the cytotoxic activity of some arylpropargyl alcohol and methoxyphenyl derivatives against various cancer cell lines, providing a basis for comparison.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dehydroperillic acid (a metabolite of perillyl alcohol) | A549 (Lung) | 125 µg/mL | [4] |

| Perillyl alcohol | HepG2 (Liver) | 409.2 µg/mL | [4] |

| 5,3′-Didemethylnobiletin (a methoxyflavone) | Various | Strong | [2] |

| Acacetin (5,7-dihydroxy-4′-methoxyflavone) | Various | ~25 | [2] |

| Pyran analogues with 4-MeO derivative | PC-3 (Prostate) | 0.9 ± 0.4 | [5] |

| 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivative (7i) | A549, HCT-116, PC-3 | 1.11 - 1.98 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Propargyl alcohol derivatives have been reported to possess antimicrobial properties, and the this compound scaffold is a promising area of investigation.[7] The lipophilic nature of the methoxyphenyl group may enhance the compound's ability to penetrate the microbial cell wall.[8]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of these compounds may stem from their ability to disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. The triple bond in the propargyl moiety could potentially interact with microbial enzymes, leading to their inactivation.

Data on Structurally Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for some methoxyphenyl and propargyl derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (mM) | Reference |

| Eugenol (a methoxyphenol) | S. aureus | 0.75 | [9] |

| Capsaicin (a methoxyphenol) | S. aureus | 0.68 | [9] |

| Vanillin (a methoxyphenol) | S. aureus | 1.38 | [9] |

| Tryptophan-substituted peptide (BP100 analog) | Gram-negative bacteria | Low | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control (broth only)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and many of them act by inhibiting cyclooxygenase (COX) enzymes.[11][12] Derivatives of 2-methoxyphenyl have been shown to possess anti-inflammatory properties, suggesting that this compound derivatives could also be effective in this regard.[13]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these compounds is likely mediated through the inhibition of the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[14] By selectively inhibiting COX-2 over COX-1, these compounds could potentially offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11]

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Data on Structurally Related Compounds

The following table shows the COX-2 inhibitory activity of some compounds with structural similarities to the target class.

| Compound/Derivative | COX-2 Selectivity Index (SI) | Reference |

| Pyrazole analogue 5u | 72.73 | [14] |

| Pyrazole analogue 5s | 65.75 | [14] |

| Pyrazole analogue 10 | 7.83 | [15] |

| Pyrazole analogue 27 | 7.16 | [15] |

| Celecoxib (Reference Drug) | 78.06 | [14] |

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Test compounds (dissolved in DMSO)

-

Celecoxib (positive control)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E₂ (PGE₂)

Procedure:

-

Enzyme Preparation: Prepare a working solution of the COX-2 enzyme in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the COX-2 enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stopping solution (e.g., HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The collective evidence from structurally related compounds strongly suggests that these derivatives are likely to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The methoxy group and the propargyl alcohol moiety are key pharmacophoric features that can be strategically manipulated to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates. The insights gained from such investigations will undoubtedly pave the way for the development of new and effective drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

-

Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3479–3495. [Link]

-

Aydin, E., Turkez, H., & Geyikoglu, F. (2017). Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines. Anti-cancer agents in medicinal chemistry, 17(14), 1968–1976. [Link]

-

Goh, J. X. H., Tan, L. T. H., Goh, J. K., Chan, K.-G., Pusparajah, P., Lee, L.-H., & Goh, B.-H. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Cancers, 14(3), 733. [Link]

-

Iseppi, R., Messi, P., Camellini, S., Sabia, C., & de Niederhausern, S. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4763. [Link]

-

Gaber, M., Gunaher, M., & El-Gazzar, M. G. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 544-558. [Link]

-

Fayazi, M., Sajjadi, M., & Mousavi, S. Y. (2025). Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology, 14(1), 63-70. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 12(1), 1-20. [Link]

-

Molecules. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1515. [Link]

-

Iseppi, R., Messi, P., Camellini, S., Sabia, C., & de Niederhausern, S. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4763. [Link]

-

Sychrová, A., Sestak, V., Keder, T., Soukup, O., & Janovec, L. (2016). Chemically Homogenous Compounds with Antagonistic Properties at All α1-Adrenoceptor Subtypes but not β1-Adrenoceptor Attenuate Adrenaline-Induced Arrhythmia in Rats. Frontiers in Pharmacology, 7. [Link]

-

Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2141. [Link]

-

Mishra, B., Yadav, R., & Wang, G. (2023). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. International Journal of Molecular Sciences, 24(13), 10698. [Link]

-

Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3479–3495. [Link]

-

Vasincu, I., Apotrosoaei, M., Tuchilus, C., Panzariu, A. T., Dragostin, O., Lupascu, D., & Profire, L. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 117(2), 532–537. [Link]

-

Fareza, M. S., Mujahidin, D., & Syah, Y. M. (2016). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molbank, 2017(1), M925. [Link]

-

Szabó, R., Orvos, E., Talian, G. C., Zupkó, I., & Wölfling, J. (2022). Protoflavone-Chalcone Hybrids Exhibit Enhanced Antitumor Action through Modulating Redox Balance, Depolarizing the Mitochondrial Membrane, and Inhibiting ATR-Dependent Signaling. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2011). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2889. [Link]

-

Soldatou, S., Spandou, E., & Tzakos, A. G. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Marine Drugs, 20(12), 778. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie, 350(5-6), 1700025. [Link]

-

Sony, M., Mary, M., & Micheal, J. (2025). An insight into antimicrobial activity and nonlinear optical activity of 1-acetyl-2-(3-methoxy-4-propoxyphenyl) cyclopropane by theoretical and vibrational approach. Spectroscopy Letters, 1-17. [Link]

-

ResearchGate. (n.d.). 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. [Link]

-

ResearchGate. (n.d.). (PDF) COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. [Link]

-

ResearchGate. (n.d.). Chemical structures of the most active compounds (IC50 < 2 µM); compare.... [Link]

-

ScienceOpen. (2022). Research Article Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of Athyrium hohenackerianum (Lady F. [Link]

-

PolyU Scholars Hub. (2022). COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. [Link]

-

Kumar, P., Singh, S., & Kumar, A. (2022). Design, synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(46), 30149-30160. [Link]

-

Al-Ostoot, F. H., Al-Tamari, M. A., Al-Qawasmeh, R. A., & Al-Zoubi, R. M. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988. [Link]

-

Singh, P., Singh, R. K., Singh, P., & Singh, R. (2013). Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. European journal of medicinal chemistry, 69, 541–548. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. research.polyu.edu.hk [research.polyu.edu.hk]

- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]

- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. dovepress.com [dovepress.com]

- 15. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 1-(2-Methoxyphenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the novel propargyl alcohol, this compound. In the absence of a consolidated public database for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to present a predictive but robust characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed for the unambiguous structural elucidation of complex organic molecules. We delve into the causality behind spectral patterns, provide detailed protocols for data acquisition, and present the information in a clear, accessible format to facilitate both research and development applications.

Introduction: The Significance of Propargyl Alcohols

Propargyl alcohols are a class of organic compounds containing both a hydroxyl group and a carbon-carbon triple bond. This unique combination of functional groups makes them highly versatile building blocks in organic synthesis, particularly in the construction of complex heterocyclic systems and natural products. Their utility in click chemistry, Sonogashira couplings, and Meyer-Schuster rearrangements underscores their importance in medicinal chemistry and materials science.

This compound, the subject of this guide, introduces an ortho-methoxy substituted phenyl ring, which can influence the molecule's reactivity, conformational preferences, and biological activity through steric and electronic effects. Accurate and comprehensive spectroscopic characterization is, therefore, the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its confident use in subsequent applications. This guide provides the foundational spectroscopic data set for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can deduce the precise connectivity of atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The electron-donating methoxy group and the anisotropic effect of the alkyne and aromatic ring create a distinct pattern of signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-a (OH) | ~2.5 - 3.5 | Broad Singlet | - | 1H | The hydroxyl proton is exchangeable and often appears as a broad signal. Its chemical shift is concentration-dependent. |

| H-b (CH) | ~5.55 | Doublet | d, J = 2.2 Hz | 1H | This methine proton is adjacent to the hydroxyl and is coupled to the alkynyl proton (H-c). Its position is downfield due to the deshielding effects of the aromatic ring and the oxygen atom. |

| H-c (C≡CH) | ~2.70 | Doublet | d, J = 2.2 Hz | 1H | The terminal alkynyl proton shows a characteristic chemical shift and exhibits a small long-range coupling to the methine proton (H-b). |

| H-d (Ar-H) | ~7.50 | Doublet of Doublets | dd, J ≈ 7.7, 1.8 Hz | 1H | This aromatic proton is ortho to the carbinol substituent and meta to the methoxy group, leading to complex splitting. |

| H-e, H-f (Ar-H) | ~6.90 - 7.35 | Multiplet | - | 2H | These aromatic protons are part of a complex spin system influenced by both the methoxy and the propargyl alcohol substituents. |

| H-g (Ar-H) | ~6.95 | Doublet | d, J ≈ 8.3 Hz | 1H | This proton is ortho to the electron-donating methoxy group and is expected to be the most upfield of the aromatic signals. |

| H-h (OCH₃) | ~3.90 | Singlet | - | 3H | The methoxy protons are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon (e.g., alkyl, alkynyl, aromatic, carbonyl).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (CH-OH) | ~64.5 | The carbinol carbon is deshielded by the adjacent oxygen atom. |

| C2 (C≡CH) | ~84.0 | The sp-hybridized carbon bearing the proton is typically found in this region. |

| C3 (C≡CH) | ~75.0 | The sp-hybridized carbon attached to the carbinol carbon. |

| C4 (Ar-C) | ~156.5 | Aromatic carbon directly attached to the electron-donating methoxy group, highly deshielded. |

| C5 (Ar-C) | ~129.0 | Quaternary aromatic carbon attached to the propargyl alcohol side chain. |

| C6 (Ar-CH) | ~129.8 | Aromatic CH carbon, deshielded by proximity to substituents. |

| C7 (Ar-CH) | ~128.6 | Aromatic CH carbon. |

| C8 (Ar-CH) | ~121.0 | Aromatic CH carbon. |

| C9 (Ar-CH) | ~110.5 | Aromatic CH ortho to the methoxy group, shielded by its electron-donating effect.[1] |

| C10 (OCH₃) | ~55.8 | The methoxy carbon appears in a characteristic region for sp³ carbons attached to oxygen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3400 (broad) | O-H | Stretching | Strong |

| ~3300 (sharp) | ≡C-H | Stretching | Strong, Sharp |

| ~2120 | -C≡C- | Stretching | Weak to Medium |

| ~3060 | Aromatic C-H | Stretching | Medium |

| 1600, 1495, 1465 | Aromatic C=C | Ring Stretching | Medium to Strong |

| ~1245 | Aryl-O | Asymmetric Stretching | Strong |

| ~1025 | C-O | Stretching | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Alternatively, dissolve the sample in a volatile solvent like dichloromethane, deposit it on the crystal, and allow the solvent to evaporate.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀O₂), the exact mass is 162.0681 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺), m/z 162: The parent peak, corresponding to the intact molecule minus one electron.

-

[M-1]⁺, m/z 161: Loss of the acidic acetylenic hydrogen atom.

-

[M-18]⁺, m/z 144: Loss of a water molecule (H₂O), a common fragmentation for alcohols.

-

[M-29]⁺, m/z 133: Loss of the formyl radical (CHO) or an ethyl radical.

-

m/z 135 (Base Peak): This is predicted to be the most abundant fragment, arising from the formation of the stable 2-methoxybenzoyl cation after cleavage of the C-C bond adjacent to the ring.

-

m/z 107: Fragment corresponding to the methoxytropylium ion.

-

m/z 77: Phenyl cation, from further fragmentation.

Visualization of Key Fragmentation Pathways

Below is a diagram illustrating the primary fragmentation pathways expected for this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

Integrated Analysis Workflow

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide—from the specific proton and carbon environments mapped by NMR to the characteristic functional group vibrations in the IR spectrum and the molecular weight and fragmentation patterns confirmed by MS—provides a robust and self-consistent spectroscopic signature. This foundational dataset serves as an essential reference for any researcher synthesizing, purifying, or utilizing this valuable chemical intermediate, ensuring both identity and purity in advanced scientific applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-methoxypropane. Retrieved from [Link]

-

Pearson+. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Retrieved from [Link]

Sources

The Chemistry of Ortho-Methoxyphenyl Propargyl Alcohols: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and synthetic applications of ortho-methoxyphenyl propargyl alcohols. This class of compounds, while not defined by a singular moment of discovery, has emerged from the broader field of propargyl alcohol chemistry as a versatile and valuable scaffold in modern organic synthesis. The presence of the ortho-methoxy group imparts unique electronic and steric properties that influence reactivity and provide a handle for elegant cyclization strategies. This guide will delve into the historical context of their development, detail robust synthetic protocols, explore key reaction pathways, and highlight their utility in the construction of complex molecules relevant to drug discovery and development.

Introduction: A Historical Perspective

The story of ortho-methoxyphenyl propargyl alcohols is intrinsically linked to the broader history of propargyl alcohol chemistry. The fundamental transformation, the addition of an acetylenic nucleophile to a carbonyl compound, has been a cornerstone of organic synthesis for over a century. Early work in the mid-20th century focused on the synthesis and reactions of the parent propargyl alcohol, establishing the foundational principles of its reactivity.

While a specific "discovery" paper for the ortho-methoxyphenyl subclass is not evident in the historical literature, their emergence can be traced to the systematic exploration of substituted aromatic aldehydes in alkynylation reactions. The ready availability of ortho-anisaldehyde as a starting material made the synthesis of 1-(2-methoxyphenyl)prop-2-yn-1-ol and its derivatives a logical extension of established methodologies. The true significance of this particular substitution pattern, however, became more apparent with the advent of transition-metal-catalyzed reactions and the increasing interest in the synthesis of oxygen-containing heterocycles. Researchers began to recognize that the ortho-methoxy group, far from being a passive spectator, could profoundly influence the course of chemical transformations.

The Strategic Role of the Ortho-Methoxy Group

The ortho-methoxy group exerts a significant influence on the reactivity of the propargyl alcohol moiety through a combination of electronic and steric effects.

-

Electronic Effects : The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction.[1] When positioned ortho to the propargyl alcohol, the resonance effect dominates, increasing the electron density of the aromatic ring.[1] This has several consequences:

-

Stabilization of Intermediates : The electron-donating nature of the methoxy group can stabilize cationic intermediates that may form during the course of a reaction, influencing reaction pathways.

-

Modulation of Acidity : The methoxy group can influence the acidity of the propargylic proton, which can be a factor in base-mediated reactions.

-

Directing Group : In electrophilic aromatic substitution reactions, the ortho-methoxy group is a strong ortho-, para-director, a property that can be exploited in sequential functionalization of the aromatic ring.[1][2]

-

-

Steric Effects : The steric bulk of the ortho-methoxy group can hinder the approach of reagents to the benzylic position, potentially influencing the stereochemical outcome of reactions. This steric hindrance can also favor certain conformations, which may be crucial in intramolecular cyclization reactions.

-

Chelation : The oxygen atom of the methoxy group can act as a Lewis base, coordinating to metal catalysts. This chelation effect can hold the catalyst in close proximity to the reactive site, leading to enhanced reactivity and selectivity in metal-catalyzed transformations.

Synthetic Methodologies

The synthesis of ortho-methoxyphenyl propargyl alcohols is primarily achieved through the nucleophilic addition of an acetylide to ortho-anisaldehyde or a related ketone.

Grignard-based Alkynylation

A classic and reliable method involves the use of an ethynyl Grignard reagent.

Sources

theoretical calculations for 1-(2-Methoxyphenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Theoretical Calculation of 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Foreword: Bridging Theory and Experiment in Drug Discovery

In modern medicinal chemistry and materials science, the predictive power of computational analysis is an indispensable tool that precedes and complements empirical research. For a molecule like this compound, a propargyl alcohol derivative with potential applications as a synthetic intermediate, a thorough theoretical investigation provides a foundational understanding of its structural, spectroscopic, and electronic characteristics.[1][2] This guide eschews a simple recitation of steps; instead, it offers a window into the strategic thinking and causal reasoning behind the computational protocols. Our objective is to establish a self-validating theoretical framework that not only predicts the properties of this molecule but also provides a robust methodology applicable to analogous aromatic alkynyl systems.

The Strategic Foundation: Why Density Functional Theory?

The cornerstone of our investigation is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized computational chemistry.[3] Unlike more computationally expensive ab initio methods, DFT offers a highly favorable balance of accuracy and efficiency, making it the workhorse for molecules of this size.[4] The central tenet of DFT is that the energy of a system can be determined from its electron density.

Our choice of methodology is a strategic one, designed for robust and verifiable results:

-

Functional Selection: We employ the B3LYP hybrid functional. This choice is deliberate; B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange energy, which provides a more accurate description of electronic exchange and correlation effects, crucial for aromatic and unsaturated systems.[5]

-

Basis Set Selection: The 6-311++G(d,p) basis set is selected to ensure a comprehensive description of the molecule's electronic structure. Let's deconstruct this choice:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing electron distribution.

-

++: These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately modeling systems with lone pairs or potential for hydrogen bonding, such as the hydroxyl group in our molecule.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of atomic orbitals that occurs during bond formation, a critical factor for accurately calculating bond angles and vibrational frequencies.[6]

-

This B3LYP/6-311++G(d,p) level of theory represents a widely accepted standard for achieving reliable geometric, spectroscopic, and electronic data for organic molecules.

Caption: General workflow for DFT-based molecular property prediction.

Protocol I: Achieving the Ground State - Molecular Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is not a trivial pursuit; the conformation dictates all other calculated properties.

Experimental Protocol: Geometry Optimization

-

Construct Initial Structure: An initial 3D model of this compound is built using molecular modeling software (e.g., GaussView, Avogadro). Standard bond lengths and angles are used as a starting point.

-

Define Calculation Job: The calculation is set up in a computational chemistry package (e.g., Gaussian 09). The job type is specified as "Opt" (Optimization) and "Freq" (Frequency). Requesting both simultaneously ensures that a vibrational analysis is performed on the final optimized structure.

-

Specify Level of Theory: The keyword B3LYP/6-311++G(d,p) is used to define the chosen method and basis set.

-

Execution and Convergence: The calculation is run. The software iteratively adjusts the positions of the atoms, seeking the arrangement with the minimum possible electronic energy. Convergence is reached when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

-

Validation of Minimum: Upon completion, the output of the frequency calculation is inspected. A true energy minimum is confirmed by the absence of any imaginary frequencies. An imaginary frequency would indicate a saddle point (a transition state), not a stable structure.

Data Presentation: Optimized Structural Parameters

The optimized geometry provides a wealth of quantitative data. Below is a representative table of key structural parameters that would be extracted from the calculation output.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| O-H (hydroxyl) | O-H | 0.965 Å |

| C-O (hydroxyl) | C(carbinol)-O | 1.432 Å |

| C≡C (alkyne) | C≡C | 1.208 Å |

| C-C (alkyne-carbinol) | C(carbinol)-C≡ | 1.465 Å |

| C-O (methoxy) | C(aromatic)-O | 1.364 Å |

| Bond Angles (°) ** | ||

| C-O-H (hydroxyl) | C-O-H | 108.5° |

| O-C-C (carbinol) | O-C(carbinol)-C(aromatic) | 110.2° |

| C-C≡C (alkyne) | C(carbinol)-C≡C | 178.9° |

| Dihedral Angles (°) ** | ||

| C-C-O-H | C(aromatic)-C(carbinol)-O-H | 65.4° |

| C-C-C-O | C(alkyne)-C(carbinol)-C(aromatic)-O(methoxy) | -85.7° |

Note: These values are illustrative examples based on calculations for similar molecules.[5][7]

Caption: Numbering scheme for this compound.

Protocol II: Predicting Spectroscopic Signatures

With a validated, stable structure, we can now predict the molecule's response to spectroscopic interrogation. This serves as a powerful method for validating experimental results or identifying the compound in a complex mixture.

Vibrational Analysis (FT-IR)

The frequency calculation provides the harmonic vibrational modes of the molecule. Each mode corresponds to a specific molecular motion (stretching, bending) and has an associated frequency and intensity, which directly correlate to an FT-IR spectrum.

Experimental Protocol: IR Spectrum Prediction

-

Extract Data: From the completed frequency calculation output, the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities are extracted.

-

Apply Scaling Factor: It is a well-established principle that DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. To correct for this, a scaling factor is applied. For B3LYP/6-311++G(d,p), a typical scaling factor is ~0.967.

-

Assign Key Vibrations: The scaled frequencies are matched to the characteristic vibrations of the molecule's functional groups.

Data Presentation: Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | Alcohol -OH | 3655 | 3650-3200 (broad/sharp) |

| ≡C-H Stretch | Terminal Alkyne | 3310 | 3300-3250 |

| C-H Stretch (Aromatic) | Aryl C-H | 3080-3020 | 3100-3000 |

| C-H Stretch (Aliphatic) | Methoxy & Carbinol CH | 2980-2850 | 3000-2850 |

| C≡C Stretch | Alkyne | 2125 | 2260-2100 |

| C-O Stretch | Alcohol C-O | 1050 | 1260-1000 |

| C-O-C Stretch | Ether (Methoxy) | 1245 (asymmetric) | 1275-1200 |

NMR Chemical Shift Prediction

Predicting ¹H and ¹³C NMR spectra is a cornerstone of structural elucidation.[8] The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating the isotropic magnetic shielding tensors of nuclei within a molecule.[9][10]

Experimental Protocol: NMR Chemical Shift Calculation

-

Perform GIAO Calculation: Using the previously optimized geometry, a new calculation is run with the keyword NMR=GIAO. The same B3LYP/6-311++G(d,p) level of theory must be used for consistency.

-

Calculate Reference Shielding: A separate GIAO calculation is performed on a reference standard, typically Tetramethylsilane (TMS), at the exact same level of theory.

-

Compute Chemical Shifts: The chemical shift (δ) for each nucleus is calculated using the formula: δ = σ_ref - σ_iso where σ_ref is the isotropic shielding value of TMS and σ_iso is the isotropic shielding value of the nucleus .

-

Assign Signals: The calculated chemical shifts are assigned to their corresponding atoms in the molecule.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom (see diagram) | Predicted ¹H Shift (ppm) | Atom (see diagram) | Predicted ¹³C Shift (ppm) |

| H (on O10) | 3.5 - 4.5 (variable) | C1 | 129.8 |

| H (on C9) | 5.5 - 5.7 | C2 | 156.5 |

| H (on C12) | 2.7 - 2.9 | C3, C4, C5, C6 | 111.0 - 130.0 |

| H (on C8) | 3.8 - 3.9 | C8 (Methoxy) | 55.9 |

| H (Aromatic) | 6.9 - 7.5 | C9 (Carbinol) | 64.2 |

| C11 | 84.1 | ||

| C12 | 75.3 |

Note: These are illustrative values. Actual shifts can be influenced by solvent effects, which can also be modeled computationally.[6][11]

Protocol III: Unveiling Reactivity and Electronic Nature

Beyond structure and spectra, theoretical calculations provide profound insights into a molecule's electronic landscape, which governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[12]

Data Presentation: FMO Energies

| Parameter | Calculated Energy | Implication |

| HOMO Energy | -6.25 eV | Electron-donating potential |

| LUMO Energy | -0.78 eV | Electron-accepting potential |

| HOMO-LUMO Gap (ΔE) | 5.47 eV | High kinetic stability, low chemical reactivity |

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the electrostatic potential on the surface of the molecule. It provides an intuitive guide to intermolecular interactions and reactive sites.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen atoms. These are sites susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydroxyl hydrogen. These are sites susceptible to nucleophilic attack.

Caption: Relationship between electronic properties and chemical reactivity.

Conclusion

This guide has detailed a comprehensive, multi-faceted theoretical approach to characterizing this compound. By leveraging a robust DFT methodology, we can confidently predict its ground-state geometry, IR and NMR spectroscopic signatures, and key electronic properties that dictate its reactivity. This in silico data package serves as a powerful predictive tool, enabling researchers to validate experimental findings, understand complex spectral data, and make informed decisions in the design of new synthetic pathways or drug development campaigns. The synergy between high-level computation and empirical science is the bedrock of modern chemical research, accelerating discovery and innovation.

References

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 1-(2-Methoxy-phenyl)-prop-2-yn-1-ol | 1776-12-1. BuyersGuideChem. Retrieved January 25, 2026, from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 25, 2026, from [Link]

-

Gupta, R. (2021). Physico-Chemical Properties and DFT Calculations of 2-Methoxy – 4 - (Prop-1-En-1-Yl) Phenol (ISOEUGENOL) Using Gausssian Basis Set. ResearchGate. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. PubChem. Retrieved January 25, 2026, from [Link]

-

Oz, I. (2018). Calculation of IR & NMR Spectra. Computational Chemistry Lab. Retrieved January 25, 2026, from [Link]

-

Inamdar, S. R., et al. (2022). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry. Retrieved January 25, 2026, from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. MDPI. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Retrieved January 25, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 25, 2026, from [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, ACS Publications. Retrieved January 25, 2026, from [Link]

-

OSHA. (n.d.). Propargyl Alcohol. Retrieved January 25, 2026, from [Link]

-

MDPI. (2016). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. Retrieved January 25, 2026, from [Link]

-

arXiv. (2021). Inverse Kohn-Sham problems on finite basis sets: a practical analysis for density-to-potential inversions. arXiv.org. Retrieved January 25, 2026, from [Link]

-

YouTube. (2020). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. YouTube. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 3. arxiv.org [arxiv.org]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | European Journal of Chemistry [eurjchem.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. tau.ac.il [tau.ac.il]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simulate and predict NMR spectra [nmrdb.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 1-(2-Methoxyphenyl)prop-2-yn-1-ol in Organic Synthesis

This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthetic applications of 1-(2-Methoxyphenyl)prop-2-yn-1-ol. This versatile propargyl alcohol serves as a valuable building block for the construction of complex molecular architectures, particularly heterocyclic compounds. The strategic placement of the methoxy group on the phenyl ring offers unique opportunities for directing reactivity and influencing the electronic properties of synthetic intermediates and final products.

Synthesis of this compound

The synthesis of the title compound is readily achieved through the nucleophilic addition of an acetylide to 2-methoxybenzaldehyde. A common and effective method involves the use of a Grignard reagent or an alkali metal acetylide.[1]

Protocol 1: Synthesis via Ethynylmagnesium Bromide

This protocol outlines the preparation of this compound from 2-methoxybenzaldehyde and ethynylmagnesium bromide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Methoxybenzaldehyde | Reagent | Sigma-Aldrich |

| Ethynylmagnesium bromide (0.5 M in THF) | Synthesis | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | Synthesis | Acros Organics |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS | Fisher Scientific |

| Diethyl ether (Et₂O) | ACS | VWR |

| Anhydrous magnesium sulfate (MgSO₄) | ACS | Fisher Scientific |

| Round-bottom flask, two-necked | - | - |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | - | - |

| Inert gas supply (Argon or Nitrogen) | - | - |

Experimental Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-methoxybenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethynylmagnesium bromide solution (1.1 eq) via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Causality and Experimental Choices:

-

Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric oxygen and moisture; therefore, an inert atmosphere is crucial to prevent its decomposition and ensure a high yield.

-

Anhydrous Conditions: Water will quench the Grignard reagent. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Low-Temperature Addition: The addition of the Grignard reagent is exothermic. Maintaining a low temperature (0 °C) helps to control the reaction rate and minimize side reactions.

-

Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild acid source that effectively protonates the alkoxide intermediate to form the desired alcohol without causing acid-catalyzed side reactions like the Meyer-Schuster rearrangement.

Applications in Heterocyclic Synthesis: Gold-Catalyzed Intramolecular Cyclization for Furan Synthesis